Mozavaptan Hydrochloride

Vasopressin V2 receptor Binding affinity Ki

Mozavaptan hydrochloride (OPC-31260) is a benzazepine V2 receptor antagonist with intermediate affinity (Ki=9.42nM) and ~85-fold V2/V1 selectivity. Uniquely activates tolvaptan-responsive T-cell clones, serving as a critical positive control in HLA-restricted DILI and cross-reactivity assays. Approved for SIADH in Japan, it provides a middle-tier benchmark between ultra-potent tolvaptan and less selective conivaptan. Ideal for preclinical hyponatremia and PKD studies requiring V2-specific blockade.

Molecular Formula C27H30ClN3O2
Molecular Weight 464.0 g/mol
CAS No. 138470-70-9
Cat. No. B152735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMozavaptan Hydrochloride
CAS138470-70-9
Synonyms5-dimethylamino-1-(4-(2-methylbenzoylamino)benzoyl)-2,3,4,5-tetrahydro-1H-benzazepine
benzamide, N-(4-((5-(dimethylamino)-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)carbonyl)phenyl)-2-methyl-, hydrochloride (1:1)
mozavaptan
mozavaptan hydrochloride
mozavaptane hydrochloride
N-(4-(((5RS)-5-(dimethylamino)-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)carbonyl)phenyl)-2-methylbenzamide
OPC 31260
OPC-31260
physuline
Molecular FormulaC27H30ClN3O2
Molecular Weight464.0 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC(C4=CC=CC=C43)N(C)C.Cl
InChIInChI=1S/C27H29N3O2.ClH/c1-19-9-4-5-10-22(19)26(31)28-21-16-14-20(15-17-21)27(32)30-18-8-13-24(29(2)3)23-11-6-7-12-25(23)30;/h4-7,9-12,14-17,24H,8,13,18H2,1-3H3,(H,28,31);1H
InChIKeyMOROBKPIULFQDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Mozavaptan Hydrochloride (CAS 138470-70-9): Baseline Characteristics and Clinical Positioning


Mozavaptan hydrochloride (OPC-31260 hydrochloride) is an orally bioavailable, non-peptide antagonist of the vasopressin V2 receptor . It belongs to the benzazepine class and exhibits competitive antagonism of arginine vasopressin (AVP) binding [1]. This compound is approved in Japan for the treatment of hyponatremia secondary to the syndrome of inappropriate antidiuretic hormone secretion (SIADH) [2].

Mozavaptan Hydrochloride: Why Substitution with Other Vaptans Is Not Straightforward


Within the vasopressin V2 receptor antagonist class, interchangeability is precluded by quantifiable differences in binding kinetics, receptor selectivity profiles, and clinical adverse event liabilities. Direct comparative data demonstrate that mozavaptan hydrochloride exhibits an intermediate binding affinity for the V2 receptor and a unique selectivity ratio relative to conivaptan, tolvaptan, and lixivaptan [1]. Furthermore, immunological cross-reactivity studies reveal that mozavaptan activates tolvaptan-responsive T-cell clones, a finding not observed with conivaptan or lixivaptan, indicating that substitution carries a distinct risk of collateral intolerance in tolvaptan-sensitized populations [2].

Mozavaptan Hydrochloride: Quantified Differentiation Against Key Vaptan Comparators


V2 Receptor Binding Affinity (Ki): Mozavaptan vs. Tolvaptan, Conivaptan, and Lixivaptan

Mozavaptan hydrochloride exhibits a V2 receptor binding affinity (Ki) of 9.42 nM in HeLa cells expressing the human V2 receptor . This affinity is approximately 22-fold lower than tolvaptan (Ki = 0.43 nM) , 3-fold lower than conivaptan (Ki = 3.04 nM) [1], and 4-fold lower than lixivaptan (Ki = 2.3 nM) [2].

Vasopressin V2 receptor Binding affinity Ki Competitive antagonism

V2 vs. V1 Receptor Selectivity: Mozavaptan vs. Tolvaptan and Lixivaptan

Mozavaptan hydrochloride demonstrates ~85-fold selectivity for V2 (IC50 = 14 nM) over V1 receptors (IC50 = 1.2 μM) in radioligand binding assays using rat kidney and liver membranes [1]. This selectivity is substantially lower than tolvaptan (>200-fold, Ki values of 0.06 nM for V2 and 12.3 nM for V1a) and lixivaptan (100-fold, Ki values of 2.3 nM for V2 and 44 nM for V1a) [2].

Receptor selectivity V1 receptor V2 receptor IC50

Immunological Cross-Reactivity: Mozavaptan Elicits Tolvaptan-Responsive T-Cell Proliferation

In an in vitro T-cell activation assay, mozavaptan evoked proliferative responses in tolvaptan-responsive T-cell clones comparable to tolvaptan itself, while lixivaptan and conivaptan did not activate these clones [1]. This indicates that mozavaptan shares a T-cell epitope with tolvaptan, conferring a risk of collateral immunological intolerance in patients sensitized to tolvaptan.

Immunogenicity T-cell cross-reactivity Drug-induced liver injury ADPKD

In Vivo Aquaresis: Comparative Urine Volume and Osmolality Effects

In conscious rats, mozavaptan (10-30 mg/kg, p.o.) increases urine volume and decreases urine osmolality, indicating aquaresis . While similar aquaresis is observed with other V2 antagonists, class-level evidence confirms that mozavaptan, like other selective V2 antagonists, induces a highly hypotonic diuresis without substantially affecting electrolyte excretion [1].

Aquaresis Urine osmolality V2 antagonism In vivo efficacy

Clinical Indication and Regulatory Status: Mozavaptan is Approved in Japan for SIADH

Mozavaptan hydrochloride received orphan drug approval in Japan in 2006 for the treatment of SIADH [1]. In a case report of SIADH secondary to small cell gall bladder carcinoma, mozavaptan rapidly normalized serum sodium (from 111 mmol/L to normal range) [2]. In contrast, tolvaptan is approved globally for hyponatremia and ADPKD ; conivaptan is approved in the US for intravenous treatment of euvolemic/hypervolemic hyponatremia [3]; lixivaptan and satavaptan remain investigational.

SIADH Hyponatremia Clinical approval Orphan drug

Mozavaptan Hydrochloride: Optimal Research and Industrial Application Scenarios


Comparative Vaptan Pharmacology Studies

Given mozavaptan hydrochloride's intermediate V2 binding affinity (Ki = 9.42 nM) and ~85-fold selectivity over V1 receptors , it serves as a valuable comparator in studies designed to dissect the relationship between receptor binding kinetics and functional outcomes. Researchers can use mozavaptan to establish a middle-tier reference point between ultra-potent agents like tolvaptan (Ki = 0.43 nM) and less selective agents like conivaptan.

Drug-Induced Liver Injury (DILI) and Immunogenicity Research

Mozavaptan hydrochloride is uniquely suited for investigations into T-cell-mediated DILI. Its demonstrated ability to activate tolvaptan-responsive T-cell clones, in contrast to lixivaptan and conivaptan [1], makes it an essential positive control in assays exploring HLA-restricted drug hypersensitivity and cross-reactivity among structurally related vaptans.

SIADH and Hyponatremia Disease Modeling

As an approved agent for SIADH in Japan with documented clinical efficacy in normalizing serum sodium [2], mozavaptan hydrochloride is a preferred tool compound for preclinical models of dilutional hyponatremia and for validating novel biomarkers of vasopressin pathway inhibition. Its use is particularly relevant for studies aiming to correlate in vitro receptor occupancy with in vivo aquaretic efficacy.

Polycystic Kidney Disease (PKD) Preclinical Studies

Mozavaptan hydrochloride has been utilized as a positive control V2 antagonist in animal models of PKD [3]. Given its distinct selectivity profile relative to tolvaptan, it enables researchers to interrogate whether the therapeutic benefits observed in PKD models are exclusively driven by V2 blockade or if off-target V1 engagement contributes to efficacy or toxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mozavaptan Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.